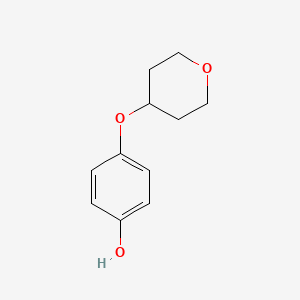

4-(tetrahydro-2H-pyran-4-yloxy)phenol

Description

Contextualization of Phenolic Ether Scaffolds in Organic Chemistry

Phenolic ethers, characterized by the Ar-O-R structure, are a significant class of compounds in organic chemistry. wikipedia.org This scaffold is prevalent in a vast array of natural products, pharmaceuticals, and industrial chemicals. nih.govnsf.gov In nature, they are found in essential oils like anethole (B165797) in anise and complex molecules such as the antibiotic vancomycin. wikipedia.org

In medicinal chemistry, the phenolic ether motif is of particular importance. Converting a phenol (B47542) to an ether by replacing the acidic hydroxyl hydrogen with an alkyl or aryl group can significantly alter a molecule's physicochemical properties. wikipedia.orgresearchgate.net This modification eliminates the ability of the group to act as a hydrogen bond donor, leaving only its capacity as a hydrogen bond acceptor. wikipedia.org This change can improve a drug's metabolic stability and oral bioavailability. researchgate.net Phenolic ethers are key structural components in numerous FDA-approved drugs, including the cough suppressant dextromethorphan (B48470) and the antimalarial quinine. wikipedia.org A 2022 analysis revealed that phenols and phenolic ethers were present in 62% of small-molecule drugs approved in 2020, underscoring their continued importance in pharmaceutical design. acs.org

Significance of the Tetrahydropyranyloxy Moiety in Chemical Synthesis

The tetrahydropyran (B127337) (THP) ring, also known by its IUPAC name oxane, is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural unit is a core component of pyranose sugars and is found in many natural products. wikipedia.org Various synthetic strategies have been developed for the construction of the THP ring, including hetero-Diels–Alder reactions, Prins cyclizations, and ring-closing metathesis. nih.govrsc.org

In synthetic chemistry, the tetrahydropyranyl group is widely recognized, particularly in the form of a 2-tetrahydropyranyl (THP) ether. This specific structure is formed by reacting an alcohol with 3,4-dihydropyran and is commonly used as a protecting group for alcohols. wikipedia.org The resulting acetal (B89532) linkage is stable under many reaction conditions but can be easily cleaved by acid-catalyzed hydrolysis to restore the alcohol. wikipedia.org

It is crucial to distinguish this protective role from the structural nature of the moiety in 4-(tetrahydro-2H-pyran-4-yloxy)phenol. In this molecule, the ether linkage is at the C4 position of the tetrahydropyran ring. This forms a stable secondary alkyl aryl ether, which is not readily cleaved under the mild acidic conditions that would remove a C2-THP protecting group. Therefore, in this context, the tetrahydropyran-4-yl group is not a temporary protecting group but a permanent, integral part of the molecular scaffold.

Overview of Research Trajectories for this compound

Specific, in-depth research focused exclusively on the applications of this compound is not extensively documented in publicly available literature. The compound is primarily categorized and sold by chemical suppliers as a building block or intermediate for organic synthesis. chemsrc.com

The research trajectory for this compound can be inferred from its constituent parts. As a bifunctional molecule, it possesses a reactive phenol group and a stable ether-linked heterocyclic system. The phenolic hydroxyl group can undergo various chemical transformations, such as further etherification, esterification, or electrophilic aromatic substitution, allowing for the construction of more complex molecules. The tetrahydropyran moiety introduces a three-dimensional, non-planar, and relatively rigid aliphatic portion to the molecule, which can be desirable in drug design to "escape flatland" and improve binding selectivity to biological targets. acs.org

Given its structure, this compound serves as a valuable intermediate. It could be used in the synthesis of novel liquid crystals, polymers, or, most commonly, as a fragment in the development of new pharmaceutical agents, where the combination of an aromatic phenol and an aliphatic ether is a common structural theme.

Scope and Limitations of the Present Research Outline

This article provides a foundational overview of this compound based on established principles of organic chemistry and the known roles of its constituent chemical motifs. The content is structured to contextualize the compound within the broader fields of phenolic ether chemistry and heterocyclic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(oxan-4-yloxy)phenol |

InChI |

InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11-12H,5-8H2 |

InChI Key |

WKCCLICDROPTGX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tetrahydro 2h Pyran 4 Yloxy Phenol and Its Analogues

Strategies for O-Alkylation and Etherification

The core of synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)phenol and its analogues lies in the formation of an ether linkage between a phenolic hydroxyl group and the tetrahydropyran (B127337) ring. This can be accomplished through direct tetrahydropyranylation of phenols or via more complex, multi-step sequences involving precursor molecules.

Synthesis via Direct Tetrahydropyranylation of Phenols

The direct reaction of a phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) is a common and efficient method for forming tetrahydropyranyl (THP) ethers. researchgate.net This acid-catalyzed reaction proceeds through the protonation of the alkene in DHP, which creates a carbocation that is then attacked by the hydroxyl group of the phenol. youtube.com

A variety of catalysts have been employed to facilitate the tetrahydropyranylation of phenols, with a focus on improving efficiency, selectivity, and environmental friendliness. Heterogeneous acidic catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. nih.gov One such example is NH4HSO4 supported on SiO2, which has been shown to effectively catalyze the protection of various alcohols and phenols. nih.gov

Pyridinium p-toluenesulfonate (PPTS) is another widely used mild acid catalyst for this transformation. iosrjournals.org Its utility has been demonstrated in the synthesis of this compound from hydroquinone (B1673460), where it effectively catalyzed the etherification of the second phenolic hydroxyl group. researchgate.net Other catalysts reported for the tetrahydropyranylation of alcohols and phenols include ferric sulfate (B86663) hydrate, which acts as an efficient heterogeneous catalyst at ambient temperatures. cdnsciencepub.com

| Catalyst | Description | Key Advantages |

|---|---|---|

| NH4HSO4@SiO2 | Ammonium (B1175870) bisulfate supported on silica (B1680970) gel. | Heterogeneous, recyclable, and prepared from inexpensive materials. nih.gov |

| PPTS (Pyridinium p-toluenesulfonate) | A mild organic acid catalyst. | Effective for sensitive substrates, good results in specific multi-step syntheses. iosrjournals.orgresearchgate.net |

| Fe2(SO4)3·xH2O | Ferric sulfate hydrate. | Heterogeneous, reusable, and effective under mild conditions. cdnsciencepub.com |

The efficiency of the direct tetrahydropyranylation is highly dependent on the reaction conditions. Solvents such as cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290) are considered green solvent options for this reaction. nih.gov Dichloromethane (B109758) is also a commonly used solvent. iosrjournals.org

Temperature and reaction time are critical parameters that often require optimization based on the specific substrate and catalyst used. For instance, the tetrahydropyranylation of phenols may require longer reaction times and higher temperatures compared to alcohols. nih.gov In one study, the reaction of phenol with DHP using 3,5-dinitrobenzoic acid as a catalyst in dichloromethane at room temperature was complete in 3 hours. iosrjournals.org

The development of one-pot procedures for the formation of THP-ethers offers significant advantages in terms of efficiency and reduced waste. The use of heterogeneous catalysts in green ethereal solvents allows for simple work-up procedures, which facilitates subsequent reactions in the same pot. nih.gov This approach streamlines the synthesis process by avoiding the isolation of intermediate products.

Multi-Step Synthesis from Precursor Molecules (e.g., Hydroquinone)

An alternative to direct tetrahydropyranylation is a multi-step approach, often employed when selectivity is a key concern or when starting from readily available precursors like hydroquinone.

A documented synthetic route to this compound begins with hydroquinone. researchgate.net This process involves a sequence of reactions:

Monobenzyl etherification of hydroquinone: This step protects one of the phenolic hydroxyl groups.

Tetrahydropyranylation: The remaining free phenolic hydroxyl group is then reacted with DHP, often using a catalyst like PPTS, to form the THP ether. researchgate.net

Debenzylation: The benzyl (B1604629) protecting group is removed via catalytic hydrogenation to yield the final product, this compound. researchgate.net

This multi-step, convergent approach allows for controlled synthesis and purification of the desired product. The etherification step in this sequence is crucial and its success relies on the appropriate choice of catalyst and reaction conditions to achieve a good yield. For the tetrahydropyranylation step in this specific synthesis, a reaction temperature of 30°C for 5 hours resulted in an 80% yield. researchgate.net

| Step | Reaction | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydroquinone monobenzyl etherification | 75°C, 3 h | 36% researchgate.net |

| 2 | Phenolic hydroxyl tetrahydropyranylation | PPTS, 30°C, 5 h | 80% researchgate.net |

| 3 | Catalytic hydrogenation (debenzylation) | 30°C, 24 h | 79% researchgate.net |

Selective Protection and Deprotection Strategies (e.g., Monobenzyl Etherification, Catalytic Debenzylation)

A key challenge in synthesizing this compound from a symmetrical precursor like hydroquinone is achieving selective functionalization of only one of the two hydroxyl groups. A common and effective strategy involves a three-step sequence: selective protection of one phenolic hydroxyl group, etherification of the remaining free hydroxyl, and finally, deprotection to reveal the target compound. researchgate.net

Monobenzyl Etherification: The synthesis typically commences with the monobenzyl etherification of hydroquinone. This reaction selectively protects one of the phenolic groups as a benzyl ether, leaving the other available for subsequent reaction. This selectivity can be challenging due to the potential for dietherification, but reaction conditions can be optimized to favor the mono-substituted product, 4-benzyloxyphenol. researchgate.netwiley-vch.de

Tetrahydropyranylation: The free phenolic hydroxyl group of 4-benzyloxyphenol is then protected as a tetrahydropyranyl (THP) ether. This is achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. researchgate.net Pyridinium p-toluenesulfonate (PPTS) is an effective catalyst for this transformation, affording 4-(4-benzyloxyphenoxy)tetrahydro-2H-pyran. researchgate.net

Catalytic Debenzylation: The final step is the removal of the benzyl protecting group. Catalytic hydrogenation is a mild and efficient method for this debenzylation. The protected intermediate is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This selectively cleaves the benzyl ether bond, yielding the final product, this compound, while leaving the THP ether intact. researchgate.netpeptide.com

| Step | Reactants | Catalyst/Reagents | Product | Typical Conditions |

| 1. Monobenzyl Etherification | Hydroquinone, Benzyl Chloride | Base (e.g., K₂CO₃) | 4-Benzyloxyphenol | Solvent (e.g., Acetone), Reflux |

| 2. Tetrahydropyranylation | 4-Benzyloxyphenol, 3,4-Dihydro-2H-pyran | PPTS | 4-(4-Benzyloxyphenoxy)tetrahydro-2H-pyran | Solvent (e.g., CH₂Cl₂), 30°C |

| 3. Catalytic Debenzylation | 4-(4-Benzyloxyphenoxy)tetrahydro-2H-pyran | H₂, 10% Pd/C | This compound | Solvent (e.g., Ethanol), 30°C |

Integration of this compound into Complex Molecular Architectures

The this compound moiety serves as a valuable building block in organic synthesis, enabling its incorporation into larger, more complex molecules. Its phenolic hydroxyl group provides a reactive handle for various transformations, while the THP ether acts as a stable protecting group under many reaction conditions.

Utilization as a Precursor in Chain Elongation Reactions

The nucleophilic character of the phenolic hydroxyl group in this compound makes it an excellent precursor for chain elongation reactions. A primary example is its use in Williamson ether synthesis. By deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, it can readily react with various alkyl halides or tosylates. This reaction forms a new ether linkage, effectively attaching a new carbon chain to the phenolic oxygen and extending the molecular framework. This strategy is fundamental in building diaryl ether structures, which are common motifs in medicinally relevant compounds.

Application in Carbon-Carbon Bond Formation Reactions (e.g., Wittig Reaction, Julia-Kocienski Reaction)

The this compound scaffold can be readily incorporated into powerful carbon-carbon bond-forming reactions, such as the Wittig and Julia-Kocienski olefinations, to produce stilbene-like structures. nih.gov These reactions are pivotal for synthesizing compounds like resveratrol (B1683913) and its analogues, which are of significant interest in medicinal chemistry. biomedres.usvapourtec.comwikipedia.org

To be used in these reactions, the phenol must first be converted to the corresponding aldehyde, 4-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde. This can be achieved through various formylation methods, such as the Vilsmeier-Haack or Duff reaction.

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org The 4-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde can react with a variety of benzylphosphonium ylides to construct stilbene (B7821643) derivatives where the double bond location is precisely controlled. udel.eduresearchgate.net The reaction proceeds through an oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org

Julia-Kocienski Reaction: This is a modified version of the Julia olefination that provides a one-pot synthesis of alkenes with generally high E-selectivity. researchgate.netalfa-chemistry.comorganic-chemistry.org In this reaction, the aldehyde derivative of our compound of interest would react with a metalated heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the alkene. oregonstate.edu This method is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.net

| Olefination Reaction | Aldehyde Component | Ylide/Sulfone Component Example | Product Type |

| Wittig Reaction | 4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde | Benzyltriphenylphosphonium ylide | Stilbene analogue |

| Julia-Kocienski Reaction | 4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde | Metalated Benzyl (1-phenyl-1H-tetrazol-5-yl) sulfone | Stilbene analogue (typically E-isomer) |

Solid-Phase Organic Synthesis Incorporating Phenolic Tetrahydropyranyl Ethers

The stability of the THP ether protecting group under various conditions makes it well-suited for solid-phase organic synthesis (SPOS). nih.govresearchgate.net SPOS facilitates the construction of large libraries of compounds by anchoring a starting material to an insoluble polymer support and performing sequential reactions, with purification achieved by simple filtration and washing. peptide.compeptide.com

To incorporate a phenolic compound into SPOS, a linker is required to covalently attach the molecule to the solid support (resin). biosynth.com A particularly relevant strategy for phenolic tetrahydropyranyl ethers involves using a resin that is itself functionalized with dihydropyran. The Ellman resin, an immobilized version of 3,4-dihydro-2H-pyran, is a prime example. nih.govresearchgate.net Phenols can be anchored directly to this type of resin via an acid-catalyzed reaction, forming a resin-bound THP ether. This linkage is stable to a wide range of non-acidic reagents, including strong bases and organometallics, making it compatible with many subsequent synthetic steps. researchgate.net The final product is cleaved from the resin under acidic conditions, which hydrolyzes the THP ether linkage. youtube.com

The utility of THP ethers in SPOS is underscored by their compatibility with orthogonal protecting group strategies. peptide.com A prominent example is its use in Solid-Phase Peptide Synthesis (SPPS). The phenolic hydroxyl group of a tyrosine residue, for instance, can be protected as a THP ether. nih.gov This protected amino acid can then be used in a standard Fmoc/tBu SPPS protocol. researchgate.net

During the synthesis, the resin-bound peptide is subjected to repeated cycles of:

Fmoc-deprotection: Treatment with a base, typically piperidine, to remove the temporary N-terminal Fmoc group. The THP ether is stable under these conditions.

Coupling: Reaction with the next Fmoc-protected amino acid to elongate the peptide chain.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phenolic ethers, aiming to create processes that are safer, more efficient, and environmentally sustainable. For a target molecule like this compound, this involves rethinking traditional methodologies like the Williamson ether synthesis to reduce its environmental footprint. Key areas of innovation include the replacement of volatile organic compounds (VOCs) with greener solvents and the development of catalytic systems that can be recovered and reused, minimizing waste and improving atom economy.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents used in etherification, such as DMF, acetonitrile, and chlorinated hydrocarbons, are often toxic, volatile, and difficult to dispose of. wikipedia.org Green chemistry seeks to replace these with safer and more sustainable alternatives.

Water-Based Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. However, the low solubility of organic reactants, such as phenols and alkyl halides, in water presents a challenge. This can be overcome by using surfactants or phase-transfer catalysts. Surfactant-assisted synthesis in aqueous media allows the formation of micelles, which act as microreactors, bringing the reactants together and facilitating the reaction. researchgate.net This approach has been successfully used for the Williamson synthesis of various ethers, providing a viable green route for the O-alkylation of hydroquinone with a tetrahydropyran derivative. researchgate.net

Solvent-Free Reactions: An even more effective way to reduce solvent waste is to eliminate the solvent entirely. Solvent-free, or neat, reactions are a cornerstone of green chemistry. These reactions can be facilitated by grinding the solid reactants together (mechanochemistry) or by heating them in the presence of a solid-supported catalyst or base. researchgate.net Microwave irradiation has also emerged as a powerful tool for promoting solvent-free etherification, often leading to significantly reduced reaction times and improved energy efficiency compared to conventional heating. orgchemres.org For the synthesis of this compound, a solvent-free reaction could involve heating a mixture of a hydroquinone salt, an activated tetrahydropyran-4-ol, and a solid base like potassium carbonate. researchgate.net

The following table compares the properties of traditional solvents with greener alternatives relevant to phenol etherification.

| Solvent | Boiling Point (°C) | Hazard Classification | Environmental Notes |

| N,N-Dimethylformamide (DMF) | 153 | Toxic, Teratogen | High boiling point, difficult to remove, persistent organic pollutant. |

| Acetonitrile | 82 | Flammable, Toxic | Volatile organic compound (VOC), air pollutant. |

| Water | 100 | Non-hazardous | Benign, but can present challenges with reactant solubility and product separation. |

| Solvent-Free | N/A | N/A | Eliminates solvent waste, reduces purification steps, high atom economy. |

Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of catalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a key goal, as it minimizes waste and reduces process costs.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., solid-liquid or aqueous-organic). In the context of the Williamson synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. utahtech.edu This methodology avoids the need for anhydrous conditions and strong, soluble bases. phasetransfercatalysis.com Furthermore, PTC can enable solvent-free reactions and the catalyst often remains in a separate phase, allowing for its recovery and reuse. tandfonline.com

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation post-reaction—usually by simple filtration—which facilitates their reuse. For phenol etherification, several types of recyclable heterogeneous catalysts have been explored:

Solid Bases: Using solid inorganic bases like potassium carbonate (K₂CO₃) or barium oxide (BaO) simplifies the work-up procedure, as the base can be filtered off rather than requiring an aqueous wash. These are particularly effective in solvent-free conditions. researchgate.net

Supported Catalysts: Active catalytic species can be immobilized on solid supports like alumina, silica, or polymers. For instance, alumina-supported metal salts have been developed for the etherification of phenols. rsc.org Cesium catalysts supported on silica have also shown high activity and selectivity for the formation of anisole (B1667542) from phenol, demonstrating the potential for supported basic catalysts in O-alkylation. researchgate.net

Zeolites and Clays (B1170129): Zeolites and clays such as Montmorillonite K10 are crystalline aluminosilicates with well-defined pore structures and acidic or basic sites. tandfonline.com They are robust, non-corrosive, and easily recyclable catalysts for a variety of organic transformations, including the O-alkylation of hydroquinone. tandfonline.com

The table below summarizes various recyclable catalytic systems applicable to the synthesis of phenolic ethers.

| Catalytic System | Catalyst Example | Typical Conditions | Reusability |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Aqueous/Organic or Solid/Liquid | Can be recovered and reused. |

| Solid Base | Potassium Carbonate (K₂CO₃) | Solvent-free, 60-100 °C | Reusable after filtration. |

| Supported Catalyst | Cesium on Silica (Cs/SiO₂) | Vapor or liquid phase, high temp. | Stable for multiple cycles. |

| Zeolite | Zeolite Beta | Liquid phase, 160 °C | Retains activity after 5 recycles. |

By adopting these green chemistry approaches, the synthesis of this compound and its analogues can be transformed from a process reliant on hazardous materials and generating significant waste into a more sustainable and environmentally responsible methodology.

Chemical Reactivity and Derivatization Pathways of 4 Tetrahydro 2h Pyran 4 Yloxy Phenol

Transformations Involving the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring in 4-(tetrahydro-2H-pyran-4-yloxy)phenol is a saturated cyclic ether. Its stability and cleavage pathways are central to its use in chemical synthesis. It is crucial to distinguish this structure from the more common 2-tetrahydropyranyl (THP) protecting group.

The widely utilized "THP protecting group" is a 2-tetrahydropyranyl ether, which is technically an acetal (B89532). youtube.com Acetals are known for their stability in neutral and basic media but are readily cleaved under mild acidic conditions. nih.govorganic-chemistry.org The cleavage mechanism involves protonation of the acetal oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by a nucleophile like water. youtube.com

In contrast, the compound this compound features a standard secondary ether linkage at the C4 position of the pyran ring. This is not an acetal. Standard dialkyl or alkyl-aryl ethers are significantly more stable and resistant to cleavage. wikipedia.org Cleavage of such ethers typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr, HI) or potent Lewis acids. Therefore, the C4-OAr ether bond in this compound is far more robust than the C2-OAr acetal bond in its isomeric counterpart, 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol. While the 2-oxy isomer serves as an acid-labile protecting group, the 4-oxy isomer represents a stable ether linkage.

Table 2: Comparative Stability of 2-Oxy and 4-Oxy Tetrahydropyranyl Ethers

| Ether Type | Linkage Type | Stability to Mild Acid (e.g., aq. AcOH, PPTS) | Cleavage Conditions | Reference(s) |

| 2-Tetrahydropyranyl Ether | Acetal | Labile | Mild acid (e.g., TsOH, HCl in MeOH) | youtube.comnih.govorganic-chemistry.org |

| 4-Tetrahydropyranyl Ether | Secondary Ether | Stable | Strong acid (e.g., HBr, BBr₃) | wikipedia.org |

The stereochemistry of THP ethers is most relevant when the linkage creates a new chiral center. In the formation of 2-tetrahydropyranyl ethers from dihydropyran and a chiral alcohol, a new stereocenter is generated at the C2 (anomeric) carbon, which can lead to a mixture of diastereomers. organic-chemistry.org

For this compound, the C4 carbon of the pyran ring is achiral, assuming no other substituents are on the ring. The stereochemical considerations for this molecule are primarily conformational. The tetrahydropyran ring adopts a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The bulky 4-phenolic ether substituent would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. Any reaction involving the ring itself, such as ring-opening, would proceed through transition states that account for these conformational preferences.

Synthesis of Derivatives Containing the this compound Core

The presence of a reactive phenolic hydroxyl group and an activated aromatic ring allows for the synthesis of numerous derivatives from the this compound core.

The synthesis of the core molecule itself can be envisioned starting from hydroquinone (B1673460). A key intermediate would be monoprotected hydroquinone, which can then be reacted with a suitable tetrahydropyran derivative. For instance, the synthesis of the isomeric 2-oxy compound involves reacting hydroquinone monobenzyl ether with dihydropyran, followed by hydrogenolytic debenzylation. researchgate.net A similar approach using 4-hydroxytetrahydropyran or a derivative under Mitsunobu or other etherification conditions could yield the 4-oxy title compound.

Once obtained, the core structure can be modified at two main sites:

Derivatization at the Phenolic Hydroxyl Group: The acidic proton of the -OH group can be easily removed by a base to form a phenoxide ion. This nucleophilic phenoxide is a versatile intermediate for forming other functional groups.

Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, is a common method to produce diaryl or alkyl-aryl ethers. wikipedia.org

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base will readily form the corresponding phenyl esters.

Derivatization via Aromatic Substitution: As discussed in section 3.1.1, the electron-rich aromatic ring can be functionalized with a variety of electrophiles. This allows for the introduction of nitro, halogen, alkyl, and acyl groups, primarily at the positions ortho to the free hydroxyl group. These newly introduced groups can then serve as handles for further synthetic transformations, leading to a wide array of complex derivatives. For example, a synthesized nitro-derivative could be subsequently reduced to an amino group, which could then be used in amide bond formation or diazotization reactions.

Table 3: Synthetic Pathways for Derivatization of this compound

| Reaction Site | Reaction Type | Reagents | Product Class | Reference(s) |

| Phenolic -OH | Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 4-Alkoxy-1-(tetrahydropyran-4-yloxy)benzene | wikipedia.org |

| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 4-(Tetrahydropyran-4-yloxy)phenyl Ester | google.com | |

| Aromatic Ring | Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(tetrahydropyran-4-yloxy)phenol | nih.gov |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-(tetrahydropyran-4-yloxy)phenol | libretexts.org | |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-(tetrahydro-2H-pyran-4-yloxy)phenol | nih.gov |

Formation of Aryloxy Phenol (B47542) Derivatives

The phenolic hydroxyl group of this compound serves as a key functional handle for the construction of more complex diaryl ethers, often referred to as aryloxy phenol derivatives. A prominent method for achieving this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. encyclopedia.puborganic-chemistry.org In this reaction, the phenoxide, generated by treating this compound with a base, acts as a nucleophile, displacing a halide from an aryl halide.

The reaction's success often depends on the nature of the aryl halide and the catalytic system. Modern Ullmann-type reactions can be performed under milder conditions (e.g., 90-150°C) using ligands such as N,N-dimethylglycine, which facilitate the copper-catalyzed coupling of both aryl iodides and bromides. epo.orgorganic-chemistry.org The choice of base (e.g., cesium carbonate, potassium phosphate) and solvent (e.g., DMF, toluene) is also critical for achieving high yields. encyclopedia.pubmdpi.com

For instance, the coupling of this compound with an activated aryl halide, such as 4-fluorobenzonitrile, proceeds via nucleophilic aromatic substitution to yield a diaryl ether containing both the tetrahydropyranoxy moiety and a nitrile function. This pathway is instrumental in building complex molecular architectures for various applications.

Table 1: Representative Conditions for Ullmann-type Diaryl Ether Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| This compound | Aryl Iodide/Bromide | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Toluene | ~90 |

| This compound | Activated Aryl Halide | (None) | K₂CO₃ | DMF | 100-150 |

Synthesis of Coumarin (B35378) Derivatives

Coumarins, a class of benzopyran-2-one compounds, can be synthesized from phenolic starting materials through several condensation reactions. The Pechmann condensation is a widely employed, acid-catalyzed method that involves the reaction of a phenol with a β-ketoester, such as ethyl acetoacetate. wikipedia.orgijsart.com

When this compound is used as the phenolic component, the reaction is initiated by the acid-catalyzed formation of a β-hydroxy ester intermediate via Michael addition. This is followed by a transesterification reaction and subsequent intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring. The final step is a dehydration (elimination of water) to form the coumarin ring system. wikipedia.orgorganic-chemistry.org The ether substituent at the 4-position of the phenol directs the cyclization to the ortho position. A variety of acid catalysts can be used, including sulfuric acid, Lewis acids (e.g., AlCl₃, InCl₃), or solid-supported acids like Amberlyst-15, which can offer environmental benefits. researchgate.netmdpi.comresearchgate.net

Table 2: Pechmann Condensation for Coumarin Synthesis

| Phenol Component | β-Ketoester | Catalyst | Conditions | Product |

| This compound | Ethyl acetoacetate | H₂SO₄ (conc.) | Heat | 7-(tetrahydro-2H-pyran-4-yloxy)-4-methyl-2H-chromen-2-one |

| This compound | Ethyl acetoacetate | InCl₃ | Ball mill, solvent-free | 7-(tetrahydro-2H-pyran-4-yloxy)-4-methyl-2H-chromen-2-one |

Preparation of Benzofuran (B130515) Derivatives

The synthesis of benzofuran scaffolds from this compound can be accomplished through various synthetic strategies that construct the furan (B31954) ring onto the existing phenol framework.

One common approach involves the O-alkylation of the phenol with an α-halo ketone, such as 2-bromoacetophenone, to form an α-aryloxy ketone intermediate. This intermediate then undergoes an intramolecular cyclodehydration reaction, typically promoted by strong acids like polyphosphoric acid or Eaton's reagent (P₂O₅ in CH₃SO₃H), to yield the 2,3-disubstituted benzofuran. researchgate.net

Another powerful method is the palladium-catalyzed coupling of the phenol with a bromoalkyne. This reaction generates a (Z)-2-bromovinyl phenyl ether intermediate, which subsequently undergoes an intramolecular C-H bond functionalization to afford the 2-substituted benzofuran derivative in a one-pot procedure. organic-chemistry.org Research has demonstrated the successful synthesis of complex benzofuran derivatives incorporating a tetrahydropyranyloxy moiety, confirming the compatibility of this group with the required reaction conditions, such as Suzuki coupling of a boronate-substituted phenyl-THP ether with a bromobenzofuran. jst.go.jp

Table 3: Selected Synthetic Routes to Benzofuran Derivatives

| Strategy | Key Reagents | Intermediate | Product Type |

| Cyclodehydration | 1. α-halo ketone, base 2. Eaton's reagent | α-aryloxy ketone | Substituted benzofuran |

| Pd-catalyzed C-H Functionalization | Bromoalkyne, Pd catalyst | (Z)-2-bromovinyl phenyl ether | 2-Substituted benzofuran |

| Suzuki Coupling | Bromobenzofuran, Phenylboronic acid pinacol (B44631) ester (with THP-ether) | - | 3-Phenylbenzofuran derivative |

Incorporation into Quinoline (B57606) and Pyrazole (B372694) Scaffolds

The this compound motif has been successfully incorporated into more complex heterocyclic systems like quinolines and pyrazoles, which are important scaffolds in medicinal chemistry.

A notable example is the synthesis of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives. nih.gov This synthesis involves a multi-step sequence where a pyrazole intermediate, substituted with a tetrahydropyran group, is constructed first. The phenolic oxygen of this pyrazole intermediate is then used to displace a leaving group (e.g., a halogen) from the 4-position of a quinoline ring via a nucleophilic aromatic substitution reaction. This effectively links the pre-formed pyrazole and quinoline rings through an ether bond, mirroring the structure of the parent phenol.

Similarly, pyrazole derivatives such as 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole have been synthesized. nih.gov These syntheses highlight the utility of the tetrahydropyran-substituted phenolic ether as a building block for creating complex, multi-ring heterocyclic compounds. The ether linkage provides a flexible yet stable connection between the different aromatic systems.

Table 4: Heterocyclic Scaffolds Incorporating the Title Compound's Moiety

| Target Scaffold | Synthetic Approach | Key Reaction |

| Pyrazolo[3,4-b]quinoline | Multi-step synthesis involving substituted anilines and pyrazole aldehydes. | Friedländer Annulation |

| 4-((Pyrazol-4-yl)oxy)quinoline | Nucleophilic aromatic substitution | SₙAr reaction between a 4-hydroxypyrazole derivative and a 4-chloroquinoline |

Functionalization for Specific Chemical Properties (e.g., Nitrile, Halogen Introduction)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modify its chemical properties.

Nitrile Introduction: While direct cyanation of the phenol ring is challenging, the nitrile group can be incorporated by using starting materials that already contain it. For example, the synthesis of 4-(3-hydroxyphenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy) benzonitrile (B105546) has been reported, starting from 4-fluoro-3-hydroxybenzonitrile (B67627). mdpi.comresearchgate.net This demonstrates that the tetrahydropyranoxy group is compatible with the presence of a nitrile function on an adjacent aromatic ring during coupling reactions.

Halogen Introduction: Halogenation, such as bromination or chlorination, can be readily achieved. The electron-donating ether group directs the substitution primarily to the ortho positions (positions 2 and 6) of the phenolic ring. Mild brominating agents like N-Bromosuccinimide (NBS) can be used.

Nitration: Nitration of the aromatic ring can also be performed, typically yielding a mixture of ortho- and para-nitro derivatives relative to the hydroxyl group. However, since the para position is already substituted, nitration of this compound would be expected to occur at the ortho positions (2 and 6). rsc.org Heterogeneous and mild nitrating systems, such as Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ on wet SiO₂, can be employed to improve selectivity and reduce the formation of oxidative byproducts that are common when nitrating phenols with strong nitric/sulfuric acid mixtures. nih.gov

Table 5: Functionalization Reactions on the Phenolic Ring

| Reaction | Reagent | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | Ortho to the -OH group (positions 2, 6) |

| Nitration | Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Ortho to the -OH group (positions 2, 6) |

Advanced Spectroscopic and Structural Characterization of 4 Tetrahydro 2h Pyran 4 Yloxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including proton environments, carbon skeleton, and the connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy is instrumental in defining the local chemical environment of each proton within the molecule. The spectrum of this compound displays characteristic signals for both the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the THP ring.

The phenol ring typically exhibits an AA'BB' system, appearing as two sets of doublets, corresponding to the ortho- and meta-protons relative to the hydroxyl group. The protons on the THP ring present a more complex pattern. The methine proton at the C4 position (H-4), being directly attached to the ether oxygen, is shifted downfield. The axial and equatorial protons on the C2, C3, C5, and C6 positions of the THP ring give rise to overlapping multiplets.

Detailed analysis of a closely related moiety within the advanced drug candidate Saracatinib (AZD0530) provides expected chemical shift ranges. The protons on the THP ring alpha to the ring oxygen (positions 2 and 6) are expected around 3.5-4.0 ppm, while the protons beta to the oxygen (positions 3 and 5) are expected further upfield, typically between 1.6 and 2.1 ppm. The key H-4 proton, attached to the bridging oxygen, would likely appear as a multiplet in the 4.5-4.7 ppm region.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound (Note: Data is predicted based on analysis of similar structures and general chemical shift principles, as direct experimental data for this specific isolated compound is not widely available in published literature.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | 4.5 - 5.5 | broad singlet |

| Ar-H (ortho to -OAr) | 6.8 - 7.0 | doublet |

| Ar-H (ortho to -OH) | 6.7 - 6.9 | doublet |

| THP H-4 (methine) | 4.5 - 4.7 | multiplet |

| THP H-2ax, H-6ax | 3.5 - 3.7 | multiplet |

| THP H-2eq, H-6eq | 3.9 - 4.1 | multiplet |

| THP H-3ax, H-5ax | 1.7 - 1.9 | multiplet |

| THP H-3eq, H-5eq | 1.9 - 2.1 | multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of their hybridization and chemical environment.

The phenolic carbons can be distinguished based on their substitution and position relative to the oxygen atoms. The ipso-carbons (C-1' and C-4') attached to the oxygen atoms are found at characteristic downfield shifts. The carbon skeleton of the THP ring is also clearly resolved. The C4 carbon, linked to the phenoxy group, is significantly shifted downfield compared to the other aliphatic carbons. The C2 and C6 carbons, adjacent to the ring oxygen, appear at a characteristic chemical shift, distinct from the C3 and C5 carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound (Note: Predicted values based on known substituent effects and data from analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-C (ipso, C-O-THP) | 150 - 153 |

| Ar-C (ipso, C-OH) | 148 - 151 |

| Ar-C (ortho to -OAr) | 118 - 122 |

| Ar-C (ortho to -OH) | 115 - 117 |

| THP C-4 (methine) | 70 - 75 |

| THP C-2, C-6 | 63 - 66 |

| THP C-3, C-5 | 31 - 35 |

Distortionless Enhancement by Polarization Transfer (DEPT-135) for CHₓ Group Characterization

The DEPT-135 experiment is a crucial spectral editing technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.

For this compound, a DEPT-135 spectrum would confirm the assignments made in the standard ¹³C NMR spectrum. It would show positive signals for the aromatic CH carbons and the single methine carbon (C4) of the THP ring. Negative signals would correspond to the four methylene carbons (C2, C3, C5, C6) of the THP ring, providing definitive evidence for their assignment.

Multi-dimensional NMR for Complex Structural Assignments (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign all signals, especially for the complex, overlapping multiplets of the THP ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from H-2 to H-3 and from H-4 to H-3/H-5 within the THP ring, helping to delineate the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would definitively link each proton signal of the THP ring to its corresponding carbon signal (e.g., H-4 with C-4), confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. For instance, an HMBC spectrum would show a correlation between the H-4 proton of the THP ring and the ipso-carbon of the phenol ring (C-1'), confirming the ether linkage point.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass. For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943 g/mol . An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is instrumental for structural confirmation.

The fragmentation of this compound is predicted to proceed through several key pathways, driven by the presence of the phenol, ether linkage, and tetrahydropyran (B127337) (THP) ring.

Alpha-Cleavage at the Ether Linkage: The C-O bond between the aromatic ring and the THP ring is a likely site for initial cleavage. This can lead to the formation of a phenoxy radical and a charged oxonium ion derived from the tetrahydropyran ring, or conversely, a charged phenoxy ion and a tetrahydropyran radical.

Fragmentation of the Tetrahydropyran Ring: The THP ring itself can undergo fragmentation. A common pathway for cyclic ethers is the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄). The molecular ion may also undergo ring-opening followed by further cleavage. The base peak in the mass spectrum of tetrahydropyran itself is often observed at m/z 43, corresponding to the [C₃H₇]⁺ fragment, and a significant peak at m/z 85 results from the loss of a hydrogen atom. nist.gov

Fragmentation of the Phenol Moiety: The phenol portion of the molecule will exhibit characteristic fragmentation. Following the initial cleavage, the resulting phenol or phenoxy ion can lose a molecule of carbon monoxide (CO) to form a cyclopentadienyl (B1206354) cation, a common fragmentation pathway for phenols. nih.govmdpi.com

The analysis of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the connectivity of the phenolic and tetrahydropyran components through the ether linkage.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway Description |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [C₆H₅O₂]⁺ | Ion resulting from cleavage of the C-O ether bond, retaining the phenol and one oxygen. |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation, resulting from cleavage of the C-O ether bond. |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranylium ion, resulting from cleavage of the C-O ether bond. |

| 66 | [C₅H₆]⁺˙ | Fragment from phenol after loss of CO. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment from the tetrahydropyran ring. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and confirming their identity in complex mixtures. matec-conferences.org

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column. thermofisher.com The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. nih.govresearchgate.net The phenolic hydroxyl group can be converted to a less polar trimethylsilyl (B98337) (TMS) or other derivative, which reduces intermolecular hydrogen bonding and allows for elution at lower temperatures. nih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. The molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio. The detector generates a mass spectrum for each component.

The GC provides a chromatogram, which displays detector response versus retention time. The retention time is a characteristic property of a compound under a specific set of GC conditions and is used for its identification. The area under a peak in the chromatogram is proportional to the amount of that component, allowing for quantitative purity assessment. The MS detector provides a mass spectrum for each peak, which serves as a molecular fingerprint to confirm the identity of the compound by matching it against a spectral library or by analyzing its fragmentation pattern. thermofisher.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide detailed information about the functional groups present in a molecule, making them invaluable for structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch (Phenolic): A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹. quimicaorganica.orglibretexts.org The broadening is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the tetrahydropyran ring will be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). researchgate.net

C=C Stretch (Aromatic): One or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring. libretexts.org

C-O Stretch (Ether and Phenol): The spectrum will contain strong C-O stretching bands. The aryl-alkyl ether linkage (Ar-O-CH₂) typically shows a strong, characteristic absorption around 1250 cm⁻¹. youtube.com The phenolic C-O stretch is also found in this region, often near 1220 cm⁻¹. quimicaorganica.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Tetrahydropyran Ring (Aliphatic) | 2950 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| C-O Stretch | Phenol | ~1220 | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed System Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near to the surface of certain nanostructured metals, such as silver and gold. wikipedia.org This enhancement, which can be by factors of 10⁶ or more, allows for the detection of trace amounts of analyte and provides unique information about the molecule-surface interaction. youtube.com

The SERS enhancement arises from two primary mechanisms:

Electromagnetic Enhancement: This is the dominant effect and occurs when the incident laser light excites localized surface plasmons on the metal nanostructures. This creates a hugely amplified electromagnetic field at the surface, which in turn enhances the Raman scattering of the adsorbed molecule. nih.gov

Chemical Enhancement: This involves a charge-transfer mechanism between the adsorbed molecule and the metal surface, which can also increase the Raman scattering cross-section. spectroscopyonline.com

When this compound is adsorbed onto a SERS-active substrate (e.g., colloidal silver nanoparticles), its spectrum can reveal information about its orientation and binding to the surface. acs.orgrsc.org Vibrational modes of the parts of the molecule closest to the surface will be preferentially enhanced. For instance, if the molecule adsorbs via the phenolic hydroxyl group, the vibrational modes associated with the phenol ring and the O-H group would be expected to show the greatest enhancement and may exhibit frequency shifts compared to the normal Raman spectrum. researchgate.netresearchgate.net These shifts can indicate the formation of a coordinate bond or other interactions with the metal surface. mdpi.com Analysis of the SERS selection rules, which can differ from those of normal Raman, can provide further insight into the adsorption geometry. wikipedia.org

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the pattern of diffracted X-rays from a crystal, one can determine the precise location of each atom in the molecule and how the molecules are packed together in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (scXRD) provides the most accurate and detailed structural information. ub.edu The technique requires a high-quality single crystal, typically 0.1-0.2 mm in size. nih.gov This crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The diffracted beams are recorded by a detector, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal.

From this model, a complete molecular structure can be determined, yielding precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Molecular Conformation: The three-dimensional shape of the molecule. For this compound, this would unambiguously determine the conformation of the tetrahydropyran ring, which is expected to adopt a stable chair conformation.

Crystal Packing: The arrangement of molecules relative to each other in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking.

Absolute Configuration: For chiral molecules, scXRD can determine the absolute stereochemistry.

The final structural information is typically reported in a Crystallographic Information File (CIF), which contains the unit cell parameters, space group, atomic coordinates, and other essential data. researchgate.net

Table 3: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₄O₃ |

| Formula Weight | The mass of one mole of the compound. | 194.23 g/mol |

| Crystal System | The classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 16.2 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 978 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the calculated and observed diffraction data. | < 0.05 |

Note: The values in Table 3 are hypothetical examples for illustrative purposes, as specific crystallographic data for this compound were not publicly available.

Charge Density Analysis via Multipole Refinement and Maximum Entropy Method (MEM)

The determination of the experimental charge density distribution in a crystal provides a detailed picture of the bonding and non-bonding interactions within a molecule. This is achieved through high-resolution X-ray diffraction experiments, and the resulting data can be analyzed using methods such as multipole refinement and the Maximum Entropy Method (MEM). While a dedicated charge density study on this compound is not extensively documented in publicly available literature, the principles can be understood through the analysis of analogous compounds containing the tetrahydropyran moiety.

A comprehensive study on a related compound, 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP), showcases the power of these techniques. nih.gov In this study, experimentally measured structure factors were utilized to determine and characterize the charge density via both the multipole model (MM) and MEM. nih.gov

The multipole refinement, based on the Hansen-Coppens formalism, models the electron density of each atom as a spherical core with a series of aspherical valence functions. This allows for a detailed description of the deformation of electron density due to chemical bonding and lone pairs. The analysis of MTTOTHP revealed significant differences between the experimental results from the multipole model and theoretical predictions from density functional theory (DFT) concerning the sign and magnitude of the Laplacian at the N-O bond critical point. nih.gov This discrepancy highlights the importance of experimental validation of theoretical models and points to potential limitations in the flexibility of the radial functions used in the multipole model for certain types of bonds. nih.gov

The Maximum Entropy Method (MEM) provides a more model-free approach to reconstructing the electron density from the X-ray diffraction data. It yields a charge density map that is consistent with the experimental data while being maximally non-committal with respect to missing information. In the study of MTTOTHP, MEM was used in conjunction with the multipole model to provide a comprehensive picture of the charge distribution. nih.gov

The insights gained from such analyses are crucial for understanding the reactivity and properties of molecules. For instance, in MTTOTHP, these methods were employed to investigate the properties of the nitrogen-oxygen bond, which is critical to its photochemical activity. nih.gov Similar applications to this compound could elucidate the electronic characteristics of the ether linkage and the phenolic ring, providing valuable information about its intermolecular interactions and potential chemical behavior.

The table below summarizes the key aspects of charge density analysis as applied to a related compound, illustrating the type of data that can be obtained.

| Parameter | Multipole Model (MM) | Maximum Entropy Method (MEM) | Density Functional Theory (DFT) |

| Methodology | Hansen-Coppens Formalism | Model-free reconstruction | Finite basis set calculations |

| Key Findings (for MTTOTHP) | Discrepancies in Laplacian at N-O BCP compared to DFT | Provides a complementary view of the charge density distribution | Theoretical benchmark for comparison |

| Application to this compound | Would detail the charge distribution around the ether oxygen and phenolic ring. | Would offer a model-free map of electron density, highlighting areas of charge concentration and depletion. | Would provide a theoretical model of the electronic structure for comparison with experimental data. |

Other Advanced Characterization Techniques (e.g., HPLC for Purity and Isomer Analysis)

Beyond charge density analysis, other advanced characterization techniques are essential for ensuring the purity and confirming the structure of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

HPLC is widely used for the separation, identification, and quantification of components in a mixture. For derivatives of this compound, particularly when chiral centers are present, chiral HPLC is indispensable for separating diastereoisomers. For instance, in the synthesis of related compounds, chiral HPLC was used to separate and confirm the structures of different isomers. researchgate.net This is crucial as different isomers can exhibit distinct biological activities and physical properties.

The purity of a sample of this compound can be accurately determined using HPLC with a suitable detector, such as a UV-Vis spectrophotometer. By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained.

The following table outlines the application of HPLC for the analysis of this compound and its derivatives.

| Technique | Application | Information Obtained |

| Reverse-Phase HPLC | Purity assessment of this compound. | Quantitative purity data, detection and quantification of impurities. |

| Chiral HPLC | Separation of stereoisomers of this compound derivatives. | Resolution and quantification of enantiomers and diastereomers. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of unknown impurities or degradation products. | Molecular weight and structural information of separated components. |

Computational and Theoretical Investigations of 4 Tetrahydro 2h Pyran 4 Yloxy Phenol Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular properties of compounds like 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The tetrahydropyran (B127337) ring in this compound can adopt various conformations, such as chair and boat forms. Similarly, rotation around the ether linkage and the bond connecting the ether oxygen to the phenol (B47542) ring can lead to different conformers. DFT calculations can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual computational results.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-H (phenol) | 0.96 Å |

| Bond Angle | C-O-C (ether) | 118° |

| Dihedral Angle | C-C-O-C | 180° |

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For materials, this is often referred to as the band gap.

For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO may be distributed over the aromatic system. The specific energies of these orbitals and the resulting gap would quantify its electronic characteristics.

Table 2: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on actual computational results.)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Vibrational Frequencies: DFT can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. The calculated vibrational spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. For this compound, this would include the O-H stretch of the phenol, C-O stretches of the ether, and various vibrations of the aromatic and tetrahydropyran rings.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual computational results.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| O-H Stretch | Phenol | 3650 |

| C-H Stretch | Aromatic | 3100 |

| C-H Stretch | Aliphatic | 2950 |

| C-O Stretch | Ether | 1240 |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to predict and explain its chemical reactivity.

Fukui Functions for Site Selectivity Prediction

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

ƒ+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

ƒ-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

ƒ0(r): Indicates the propensity of a site to undergo a radical attack.

For this compound, Fukui function analysis would likely show that the oxygen atom of the phenolic hydroxyl group and specific carbon atoms on the aromatic ring are susceptible to electrophilic attack, while the phenolic proton might be a site for nucleophilic interaction.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the distribution of charge, which is crucial for understanding intermolecular interactions and predicting chemical reactivity.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and are likely sites for nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the phenolic oxygen atom and a positive potential (blue) around the acidic hydrogen of the hydroxyl group. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring. This information is invaluable for predicting how the molecule will interact with other molecules, such as in hydrogen bonding or receptor binding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

The key intramolecular interactions in this compound involve the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of adjacent bonds. Specifically, the lone pairs of the phenolic oxygen and the ether oxygen in the tetrahydropyran ring can interact with the π* orbitals of the benzene (B151609) ring and the σ* orbitals of neighboring C-C and C-H bonds. These interactions, also known as donor-acceptor interactions, can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In the case of this compound, significant charge transfer is expected from the lone pairs of the phenolic oxygen to the π* orbitals of the aromatic ring, which enhances the electron density of the benzene ring. Similarly, the lone pairs of the ether oxygen can participate in hyperconjugative interactions with the σ* orbitals of the tetrahydropyran ring. The table below presents hypothetical but representative E(2) values for the most significant intramolecular interactions in this compound, based on studies of similar phenolic and ether compounds.

Table 1: Second-Order Perturbation Energies E(2) for Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(phenolic) | π*(C-C) of benzene ring | 25.5 |

| LP(2) O(phenolic) | σ*(C-O) | 12.3 |

| LP(1) O(ether) | σ*(C-C) of pyran ring | 5.8 |

| LP(2) O(ether) | σ*(C-H) of pyran ring | 2.1 |

| π(C=C) of benzene ring | π*(C=C) of benzene ring | 18.9 |

Advanced Bonding and Charge Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density, ρ(r), to characterize chemical bonding and intermolecular interactions. In QTAIM, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide valuable information about the nature of the interaction.

For this compound, QTAIM analysis would reveal the characteristics of the covalent bonds within the phenolic and tetrahydropyran moieties, as well as any non-covalent interactions. The covalent bonds, such as C-C, C-H, C-O, and O-H, are characterized by high ρ(r) values and negative ∇²ρ(r) values, indicating a concentration of electron density. In contrast, non-covalent interactions, like intramolecular hydrogen bonds, would exhibit low ρ(r) and positive ∇²ρ(r) values, indicative of closed-shell interactions. The following table provides expected QTAIM parameters for selected bonds in this compound.

Table 2: QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| O-H (phenolic) | 0.35 | -2.50 | -0.45 |

| C-O (ether) | 0.28 | -1.80 | -0.32 |

| C=C (aromatic) | 0.32 | -1.10 | -0.38 |

| C-H (aliphatic) | 0.25 | -0.85 | -0.28 |

Deformation density maps provide a visual representation of the redistribution of electron density upon bond formation. These maps are generated by subtracting the electron densities of the isolated atoms from the total electron density of the molecule. For this compound, deformation density maps would illustrate the accumulation of electron density in the bonding regions and around the electronegative oxygen atoms, as well as the depletion of electron density around the hydrogen atoms.

Laplacian maps, which plot the second derivative of the electron density (∇²ρ(r)), offer a more detailed picture of electron concentration and depletion. Regions where ∇²ρ(r) < 0 indicate a concentration of electron density, characteristic of covalent bonds and lone pairs. Conversely, regions where ∇²ρ(r) > 0 signify a depletion of electron density, typically found around atomic nuclei and in regions of non-covalent interactions. For this compound, Laplacian maps would clearly show the valence shell charge concentrations corresponding to the covalent bonds and the lone pairs on the oxygen atoms.

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs) in molecular systems. chemrxiv.orgnih.gov The RDG is a function of the electron density and its first derivative, and it exhibits characteristic signatures for different types of interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ), it is possible to distinguish between attractive interactions (such as hydrogen bonds and van der Waals forces) and repulsive interactions (steric clashes).

In this compound, RDG analysis would be particularly useful for identifying weak intramolecular interactions, such as C-H···O contacts between the tetrahydropyran ring and the phenolic group. The resulting NCI plots would show surfaces corresponding to these interactions, colored according to the strength and nature of the interaction. For instance, strong attractive interactions like hydrogen bonds would appear as blue surfaces, weaker van der Waals interactions as green surfaces, and repulsive steric clashes as red surfaces.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of an external electric field. Computational chemistry provides a powerful means to predict the NLO properties of molecules through the calculation of the first hyperpolarizability (β).

Molecules with significant NLO properties typically possess a donor-π-acceptor (D-π-A) motif, which facilitates intramolecular charge transfer. In this compound, the phenolic hydroxyl group acts as an electron donor, and the aromatic ring serves as a π-conjugated bridge. While it lacks a strong acceptor group, the presence of the ether linkage can influence the electronic properties of the molecule.

The first hyperpolarizability (β) can be calculated using quantum chemical methods such as Density Functional Theory (DFT). The magnitude of β is indicative of the NLO activity of the molecule. The table below presents hypothetical calculated values for the dipole moment (μ) and the first hyperpolarizability (β) of this compound, in comparison to a reference NLO molecule, p-nitroaniline.

Table 3: Calculated Dipole Moment (μ) and First Hyperpolarizability (β) of this compound

| Compound | μ (Debye) | β (esu) |

|---|---|---|

| This compound | 2.5 | 5.8 x 10⁻³⁰ |

| p-nitroaniline | 6.2 | 34.5 x 10⁻³⁰ |

These hypothetical values suggest that this compound would exhibit a modest NLO response, significantly lower than that of a classic D-π-A molecule like p-nitroaniline.

Molecular Dynamics Simulations (if applicable to material behavior)